Bromuro de Pinaverio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El bromuro de pinaverio tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para el tratamiento sintomático del síndrome del intestino irritable y los trastornos funcionales del tracto biliar . En química, se utiliza en el desarrollo y validación de métodos espectrofotométricos para estudios de ensayo y disolución . También se ha llevado a cabo investigación para evaluar los efectos terapéuticos post-tratamiento del this compound en el síndrome del intestino irritable .

Mecanismo De Acción

El bromuro de pinaverio ejerce sus efectos al actuar como un bloqueador selectivo y específico de los canales de calcio dependientes de voltaje ubicados en las células musculares lisas intestinales . Al inhibir la entrada de calcio, media varios efectos en el tracto gastrointestinal, incluida la relajación del esófago, el estómago y los intestinos, la inhibición de la motilidad colónica en respuesta a los alimentos y la reducción de las contracciones de la vesícula biliar y el esfínter de Oddi .

Análisis Bioquímico

Biochemical Properties

Pinaverium bromide is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . It interacts with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells in a competitive manner .

Cellular Effects

Pinaverium bromide mediates various effects on the gastrointestinal tract. It causes oesophageal, gastric, and duodenal relaxation, relaxes the colon and intestines, inhibits colonic motility in response to food, hormonal or pharmacological stimuli, accelerates gastric emptying, and reduces contractions of the gallbladder and phasic contractions of sphincter of Oddi .

Molecular Mechanism

The molecular mechanism of action of Pinaverium bromide involves its interaction with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells . The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state .

Temporal Effects in Laboratory Settings

The post-treatment therapeutic effects (PTTE) of Pinaverium bromide have been studied. Three days after Pinaverium bromide was discontinued, endpoints rebounded only 23.2–42.8%. The PTTE lasted 9–17 weeks .

Metabolic Pathways

The metabolic pathway of Pinaverium bromide involves demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl group with subsequent opening of the morpholine ring .

Transport and Distribution

Pinaverium bromide is selectively distributed to the digestive tract due to poor absorption and marked hepatobiliary excretion .

Subcellular Localization

The specific subcellular localization of Pinaverium bromide is not mentioned in the current literature. Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-dependent L-type calcium channels .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del bromuro de pinaverio implica varios pasos. Un método incluye la halogenación del nopol, seguida de la condensación con un compuesto de bromoetanol de metal alcalino, y una posterior condensación con el producto de reacción de la morfolina, 2-bromo-4 y 5-dimetoxi bromobencilo . Otro método implica la reacción de reducción de olefinas de un compuesto para preparar this compound . Las condiciones de reacción típicamente implican temperaturas moderadas y el uso de catalizadores como el níquel Raney .

Métodos de producción industrial: Los métodos de producción industrial para el this compound tienen como objetivo mejorar el rendimiento y la pureza. Un proceso de preparación mejorado implica el uso de materias primas iniciales baratas y condiciones de reacción más moderadas, lo que reduce los requisitos para el equipo y minimiza la generación de efectos secundarios e impurezas . La pureza del producto producido por este proceso puede alcanzar el 99,8 por ciento .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de pinaverio experimenta varias reacciones químicas, incluidas reacciones de sustitución y reacciones de reducción .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis del this compound incluyen bromoetanol, morfolina y 2-bromo-4,5-dimetoxi bromobencilo . Las reacciones se llevan a cabo típicamente a temperaturas moderadas con el uso de catalizadores como el níquel Raney .

Principales productos formados: El principal producto formado a partir de estas reacciones es el propio this compound, que se obtiene con alta pureza y rendimiento .

Comparación Con Compuestos Similares

El bromuro de pinaverio es único por su alta selectividad para el músculo liso intestinal y su doble mecanismo de acción, lo que ayuda a tratar el malestar y el dolor abdominal asociado con las alteraciones funcionales intestinales . Compuestos similares incluyen el maleato de trimebutina, que también se utiliza para el tratamiento del síndrome del intestino irritable . La acción específica del this compound como bloqueador de los canales de calcio lo distingue de otros antispasmódicos .

Propiedades

Número CAS |

53251-94-8 |

|---|---|

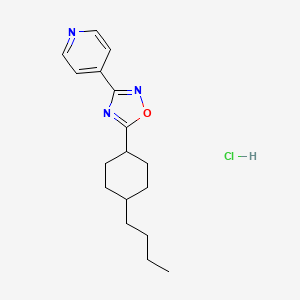

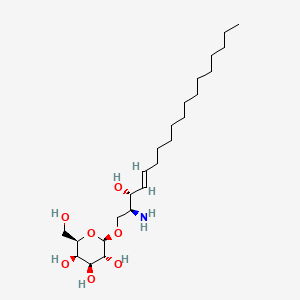

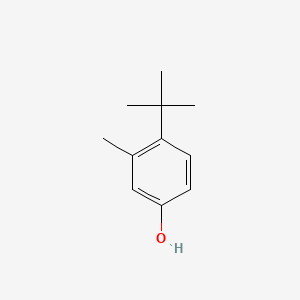

Fórmula molecular |

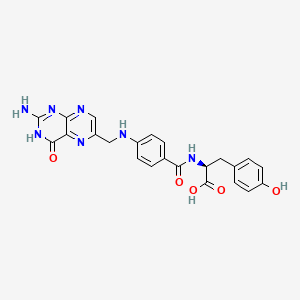

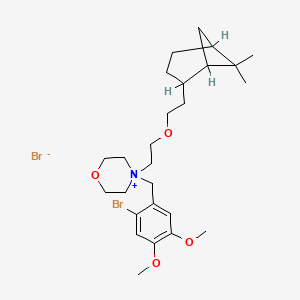

C26H41Br2NO4 |

Peso molecular |

591.4 g/mol |

Nombre IUPAC |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |

Clave InChI |

IKGXLCMLVINENI-QOXGANSBSA-M |

SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

SMILES isomérico |

CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

SMILES canónico |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

Apariencia |

Solid powder |

| 53251-94-8 | |

Pictogramas |

Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

59995-65-2 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.